![molecular formula C23H24ClN3O2 B12088739 Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl- CAS No. 256925-04-9](/img/structure/B12088739.png)
Benzenamine, 4,4'-[(4-chloro-3-nitrophenyl)methylene]bis[N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Methylenebis[N,N-dimethylaniline] , has the chemical formula C₁₇H₂₂N₂ . It consists of two aromatic rings connected by a methylene bridge, with methyl groups attached to the nitrogen atoms. This compound finds applications in various fields due to its unique structure and properties .
Métodos De Preparación
a. Synthetic Routes
The synthesis of 4,4’-Methylenebis[N,N-dimethylaniline] involves condensation reactions. One common method is the reaction between 4-chloro-3-nitrobenzaldehyde and N,N-dimethylaniline . The aldehyde reacts with the amine, forming the desired compound. The reaction typically occurs under acidic conditions.
b. Industrial Production
In industry, this compound is produced via the Mannich reaction , where formaldehyde, dimethylaniline, and paraformaldehyde react to yield the target compound. The Mannich reaction is catalyzed by acid or base and occurs at elevated temperatures.
Análisis De Reacciones Químicas
4,4’-Methylenebis[N,N-dimethylaniline] undergoes several reactions:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Common reagents include strong acids (for condensation), reducing agents (such as iron and hydrochloric acid), and halogens (for substitution). Major products include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
This compound plays a crucial role in:
Polymer Chemistry: It acts as a curing agent for epoxy resins (e.g., Araldite hardener 972).
Adhesives and Coatings: Used in epoxy-based formulations.
Thyroid Tumorigenesis Research: Investigated for its effects on thyroid tumors in animal studies.
Mecanismo De Acción
The exact mechanism remains an active area of research. its reactivity and structural features suggest potential interactions with cellular components, including enzymes and receptors.
Comparación Con Compuestos Similares
4,4’-Methylenebis[N,N-dimethylaniline] stands out due to its unique combination of aromatic rings, methyl groups, and the methylene bridge. Similar compounds include 4,4’-methylenebis(aniline) and 4,4’-methylenebis(N,N-dimethylbenzenamine) .
Propiedades
Número CAS |
256925-04-9 |
|---|---|
Fórmula molecular |
C23H24ClN3O2 |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
4-[(4-chloro-3-nitrophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H24ClN3O2/c1-25(2)19-10-5-16(6-11-19)23(17-7-12-20(13-8-17)26(3)4)18-9-14-21(24)22(15-18)27(28)29/h5-15,23H,1-4H3 |
Clave InChI |
ACFFZMSJFUBOCZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


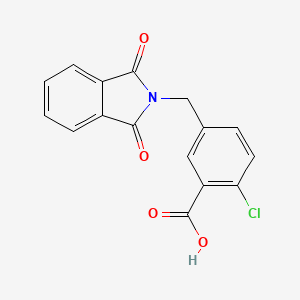

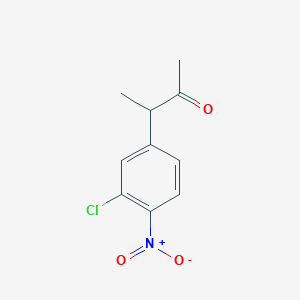
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
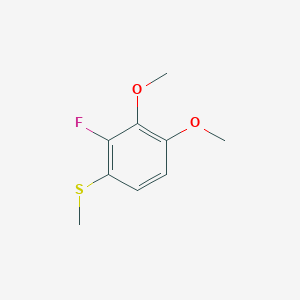
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)

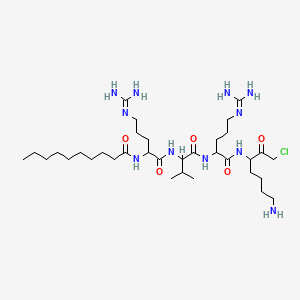
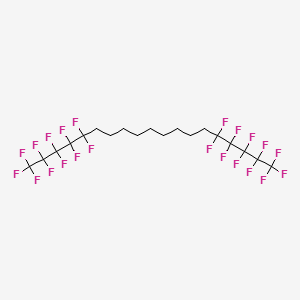




![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
